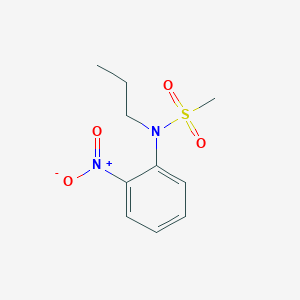

N-(2-Nitrophenyl)-N-propylmethanesulfonamide

Description

N-(2-Nitrophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name |

N-(2-nitrophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-6-4-5-7-10(9)12(13)14/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQRMJUMGDEDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240624 | |

| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195433-53-5 | |

| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195433-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, N-(2-nitrophenyl)-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-N-propylmethanesulfonamide typically involves the reaction of 2-nitroaniline with propylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-nitroaniline in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add propylmethanesulfonyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: N-(2-Aminophenyl)-N-propylmethanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(2-Nitrophenyl)-N-propylmethanesulfonamide has been explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and derivatives like this compound may exhibit similar activities. Research has indicated that modifications to the sulfonamide structure can enhance biological activity and selectivity against specific pathogens.

Case Studies

- Antimicrobial Activity : Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. This compound's efficacy against specific strains could be evaluated through in vitro assays.

- Anticancer Research : Some sulfonamides have shown promise in cancer treatment by inducing apoptosis in cancer cells. Investigating the cytotoxic effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.

Biochemical Research

This compound can serve as a valuable tool in biochemical assays due to its ability to interact with biological molecules. Its nitrophenyl group can act as a chromophore, making it useful in spectroscopic studies.

Applications in Assays

- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics by acting as a reversible inhibitor for enzymes involved in metabolic pathways.

- Labeling and Detection : The nitro group can be exploited for labeling purposes in biochemical assays, allowing researchers to track interactions within biological systems.

Synthesis and Chemical Research

The synthesis of this compound involves straightforward chemical reactions that can be optimized for higher yields. Its preparation methods are significant for researchers focusing on developing new sulfonamide derivatives with enhanced properties.

Synthesis Overview

- Starting Materials : The synthesis typically begins with readily available starting materials such as 2-nitroaniline and propylmethanesulfonyl chloride.

- Reaction Conditions : Standard conditions involve nucleophilic substitution reactions where the amine reacts with the sulfonyl chloride under controlled temperatures to yield the desired product.

Potential Environmental Applications

Emerging research suggests that sulfonamide compounds may play roles in environmental chemistry, particularly concerning their degradation products and effects on microbial communities in ecosystems.

Environmental Impact Studies

- Biodegradability Assessments : Investigating how this compound degrades in various environmental conditions can provide insights into its ecological footprint.

- Effects on Microbial Communities : Understanding how this compound affects soil or aquatic microbial populations could help assess its environmental safety.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction can inhibit the activity of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

N-(2-Nitrophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a propyl group.

N-(2-Nitrophenyl)-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

N-(2-Nitrophenyl)-N-butylmethanesulfonamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

N-(2-Nitrophenyl)-N-propylmethanesulfonamide is unique due to its specific combination of a nitrophenyl group, a propyl chain, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2-Nitrophenyl)-N-propylmethanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H14N2O4S

- CAS Number : 195433-53-5

- Melting Point : Approximately 90-92 °C

- Boiling Point : Not readily available in the literature .

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer activities. The nitrophenyl group is known to enhance the lipophilicity of compounds, potentially facilitating their penetration into cell membranes and improving bioavailability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated that compounds with similar sulfonamide structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

The compound showed moderate activity against S. aureus, with an MIC value of 32 µg/mL, while it was less effective against E. coli with an MIC of 64 µg/mL .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies indicated that this compound could inhibit the proliferation of human hepatoma cells (HepG2), suggesting a possible role in cancer treatment.

- Table 2: Cytotoxicity Against HepG2 Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 25 µM |

The IC50 value of 25 µM indicates that the compound exhibits significant cytotoxicity towards HepG2 cells, warranting further investigation into its mechanism of action and potential therapeutic applications .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. Modifications to the sulfonamide group or the nitrophenyl moiety can significantly impact the compound's efficacy.

- Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on sulfonamide | Increased antibacterial potency |

| Halogen substitution on phenyl | Enhanced cytotoxicity |

The introduction of halogen substituents on the phenyl ring has been shown to enhance both antibacterial and anticancer activities, indicating that specific modifications can lead to improved pharmacological profiles .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Development : A research team utilized this compound as a lead structure for developing new antibiotics targeting resistant bacterial strains.

- Cancer Therapeutics : Investigations into its effects on various cancer cell lines revealed promising results, leading to further exploration in preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-nitrophenyl)-N-propylmethanesulfonamide, and how can purity be optimized?

- Methodology : A common approach involves the reaction of 2-nitroaniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide core. Subsequent alkylation with propyl halides under controlled temperature (40–60°C) yields the target compound. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Critical Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Elemental analysis and HPLC (≥99% purity) are essential for confirming purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR : and NMR resolve the propyl chain’s methylene/methyl groups and sulfonamide’s electronic environment.

- IR : Confirm sulfonamide S=O stretches (1320–1350 cm) and nitro group vibrations (1520–1560 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| NMR | δ 1.0 (t, 3H, CH), δ 3.2 (s, 3H, SOCH) | Propyl chain and sulfonamide confirmation |

| IR | 1345 cm (S=O) | Functional group validation |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use fume hoods to minimize inhalation risks. Wear nitrile gloves and chemical-resistant goggles due to potential skin/eye irritation. Store in amber glass containers at 2–8°C to prevent nitro group degradation. Dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Procedure : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Collect data using Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL (version 2018/3), focusing on anisotropic displacement parameters for the nitro and sulfonamide groups .

- Key Metrics :

| Parameter | Value | Significance |

|---|---|---|

| R factor | ≤0.05 | Model accuracy |

| C–C bond precision | ±0.006 Å | Geometric reliability |

- Software : Mercury (CCDC) visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for packing analysis .

Q. What strategies address contradictions between computational and experimental data (e.g., NMR chemical shifts)?

- Resolution :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts using GIAO. Compare with experimental shifts; deviations >0.3 ppm suggest conformational discrepancies .

Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. chloroform) and temperature-dependent rotamer populations in the propyl chain.

- Example : A 0.5 ppm deviation in sulfonamide protons may arise from crystal packing forces not modeled in solution-phase DFT .

Q. How can this compound be evaluated for potential pharmacological activity (e.g., enzyme inhibition)?

- Experimental Design :

- In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm).

- Docking Studies : Use AutoDock Vina to predict binding poses, focusing on sulfonamide–zinc interactions and nitro group orientation in the active site .

- Data Interpretation : IC values <10 μM indicate high potency. Cross-validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.